3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)
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Overview
Description
Preparation Methods
The synthesis of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) typically involves the reaction of ethylenediamine with 1,2-propanediol under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) involves the formation of stable complexes with metal ions. The compound has multiple hydroxyl and amine groups that can coordinate with metal ions, forming a stable chelate complex . This chelation process prevents the metal ions from participating in unwanted side reactions and enhances the stability of the system .
Comparison with Similar Compounds
Similar compounds to 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) include:
Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent with similar properties but different structural features.
Nitrilotriacetic acid (NTA): NTA is another chelating agent with a similar ability to form stable complexes with metal ions.
The uniqueness of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) lies in its specific structural arrangement, which provides distinct chelating properties and reactivity compared to other chelating agents .
Properties
IUPAC Name |
3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAJHYSVXOYBCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCCO)CCN(CCCO)CCCO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318290 |
Source
|
Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5261-23-4 |
Source
|
Record name | 5261-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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